molecular formula C16H16O3 B4850716 4-[2-(3-methylphenoxy)ethoxy]benzaldehyde CAS No. 143876-04-4

4-[2-(3-methylphenoxy)ethoxy]benzaldehyde

Cat. No. B4850716
CAS RN: 143876-04-4
M. Wt: 256.30 g/mol
InChI Key: IJUZTKKVYGEYMO-UHFFFAOYSA-N
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Description

4-[2-(3-methylphenoxy)ethoxy]benzaldehyde, also known as MPEB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is a benzaldehyde derivative that has been synthesized for its potential use as a ligand for G protein-coupled receptors (GPCRs).

Scientific Research Applications

4-[2-(3-methylphenoxy)ethoxy]benzaldehyde has been primarily studied for its potential use as a ligand for GPCRs, specifically the GPR55 receptor. GPCRs are a large family of membrane proteins that play a critical role in mediating cellular responses to extracellular signals. The GPR55 receptor has been implicated in various physiological processes, including pain sensation, inflammation, and cancer progression. 4-[2-(3-methylphenoxy)ethoxy]benzaldehyde has been shown to selectively bind to the GPR55 receptor and modulate its activity, making it a potential therapeutic target for various diseases.

Mechanism of Action

4-[2-(3-methylphenoxy)ethoxy]benzaldehyde is believed to bind to the GPR55 receptor through a combination of hydrogen bonding and hydrophobic interactions. Once bound, 4-[2-(3-methylphenoxy)ethoxy]benzaldehyde can modulate the activity of the receptor, leading to downstream signaling events that ultimately regulate cellular responses. The exact mechanism of action of 4-[2-(3-methylphenoxy)ethoxy]benzaldehyde on the GPR55 receptor is still being investigated, but it is believed to involve the activation of intracellular signaling pathways, such as the MAPK/ERK pathway.
Biochemical and Physiological Effects:
4-[2-(3-methylphenoxy)ethoxy]benzaldehyde has been shown to have various biochemical and physiological effects, primarily through its modulation of the GPR55 receptor. In vitro studies have demonstrated that 4-[2-(3-methylphenoxy)ethoxy]benzaldehyde can inhibit the proliferation of cancer cells and induce apoptosis, suggesting a potential role in cancer therapy. 4-[2-(3-methylphenoxy)ethoxy]benzaldehyde has also been shown to have analgesic effects in animal models of pain, indicating a potential role in pain management. Additionally, 4-[2-(3-methylphenoxy)ethoxy]benzaldehyde has been implicated in the regulation of inflammation, although the exact mechanisms involved are still being investigated.

Advantages and Limitations for Lab Experiments

One advantage of using 4-[2-(3-methylphenoxy)ethoxy]benzaldehyde in lab experiments is its selectivity for the GPR55 receptor, which allows for more precise modulation of cellular responses. Additionally, 4-[2-(3-methylphenoxy)ethoxy]benzaldehyde has been shown to have relatively low toxicity, making it a safer alternative to other GPCR ligands. However, there are also limitations to using 4-[2-(3-methylphenoxy)ethoxy]benzaldehyde in lab experiments. For example, its synthesis method can be complex and time-consuming, which may limit its availability for some researchers. Additionally, the exact mechanisms of 4-[2-(3-methylphenoxy)ethoxy]benzaldehyde on the GPR55 receptor are still being investigated, which may limit its potential applications.

Future Directions

There are several potential future directions for research on 4-[2-(3-methylphenoxy)ethoxy]benzaldehyde. One area of interest is its potential role in cancer therapy, particularly in combination with other anticancer agents. Additionally, further investigation is needed to fully understand the mechanisms of 4-[2-(3-methylphenoxy)ethoxy]benzaldehyde on the GPR55 receptor and its downstream signaling pathways. Finally, there is potential for the development of novel GPR55 ligands based on the structure of 4-[2-(3-methylphenoxy)ethoxy]benzaldehyde, which could have even greater selectivity and efficacy.
Conclusion:
In conclusion, 4-[2-(3-methylphenoxy)ethoxy]benzaldehyde, or 4-[2-(3-methylphenoxy)ethoxy]benzaldehyde, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. Its selectivity for the GPR55 receptor and relatively low toxicity make it a promising candidate for various therapeutic applications. Future research on 4-[2-(3-methylphenoxy)ethoxy]benzaldehyde could lead to the development of novel therapies for cancer, pain, and inflammation, as well as a deeper understanding of the mechanisms involved in GPCR signaling.

properties

IUPAC Name

4-[2-(3-methylphenoxy)ethoxy]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O3/c1-13-3-2-4-16(11-13)19-10-9-18-15-7-5-14(12-17)6-8-15/h2-8,11-12H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJUZTKKVYGEYMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCCOC2=CC=C(C=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201272878
Record name 4-[2-(3-Methylphenoxy)ethoxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201272878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[2-(3-Methylphenoxy)ethoxy]benzaldehyde

CAS RN

143876-04-4
Record name 4-[2-(3-Methylphenoxy)ethoxy]benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=143876-04-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[2-(3-Methylphenoxy)ethoxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201272878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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